![molecular formula C15H15N3O2S B2786802 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034298-69-4](/img/structure/B2786802.png)
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a chemical compound with potential pharmacological applications. It belongs to a class of molecules containing a pyrrolidine ring, which is widely used in medicinal chemistry . The compound’s structure includes a pyridine ring, a thiophene ring, and a pyrrolidine moiety.
Molecular Structure Analysis
The molecular formula of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is C16H17N3O2S. It contains a pyridine ring, a thiophene ring, and a pyrrolidine group. The stereochemistry of the carbons in the pyrrolidine ring can significantly impact its biological profile .Scientific Research Applications
- The pyrrolidine ring, with its nitrogen heterocycle, has been explored in drug discovery for its anticonvulsant effects . Researchers have investigated derivatives of pyrrolidine-2,5-dione (a related scaffold) for their potential in treating epilepsy. Given the structural similarity, our compound may exhibit similar properties.
- Pyrrolidin-2-one derivatives have demonstrated antioxidant properties . The presence of the pyrrolidine ring in our compound suggests that it might also possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress.
- The pyrrolidine ring contributes to the three-dimensional (3D) coverage of molecules due to its non-planarity, a phenomenon called "pseudorotation" . This unique feature could enhance the compound’s interactions with biological targets, making it a valuable scaffold for drug design.
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins . Understanding these aspects is crucial for drug development.
- Researchers have employed various synthetic strategies to construct pyrrolidine rings, either from cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored . Our compound’s synthesis and functionalization pathways are essential considerations.
- The sp3-hybridized pyrrolidine ring allows efficient exploration of the pharmacophore space . Medicinal chemists can leverage this property to design novel compounds with diverse biological profiles.
Anticonvulsant Properties
Antioxidant Activity
Biologically Active Compounds
Stereochemistry and Binding Modes
Synthetic Strategies
Pharmacophore Exploration
Future Directions
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHSUEJRCQINDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.